

Application Notes and Protocols for Suzuki Coupling with 2-Thienylboronic Acid

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Compound of Interest

Compound Name: 2-Butylthiophene

Cat. No.: B075402

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The use of 2-thienylboronic acid as a coupling partner allows for the introduction of the thiophene moiety, a critical component in numerous biologically active molecules and approved drugs.[5] However, Suzuki couplings involving heteroarylboronic acids, such as 2-thienylboronic acid, can present unique challenges, including competitive protodeboronation.[6] Therefore, careful optimization of reaction conditions is crucial for achieving high yields and purity.[3][7]

These application notes provide detailed protocols and guidance for performing the Suzuki coupling reaction with 2-thienylboronic acid, focusing on methodologies relevant to drug discovery and development.

Applications in Drug Development

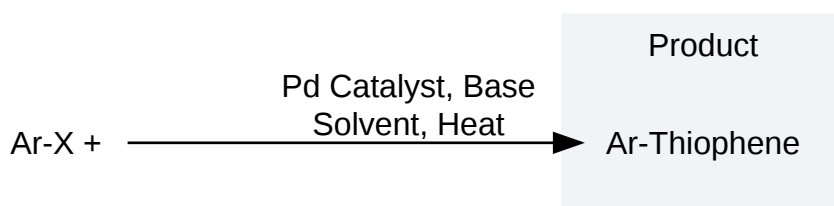
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. The Suzuki coupling with 2-thienylboronic

acid provides a versatile and powerful tool for the synthesis of complex molecules containing this important heterocycle. This reaction is instrumental in the late-stage functionalization of drug candidates and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] The ability to efficiently couple 2-thienylboronic acid with various aryl and heteroaryl halides or triflates is a key strategy in the synthesis of intermediates for active pharmaceutical ingredients (APIs).[2]

General Reaction Scheme

The Suzuki coupling of an aryl or heteroaryl halide (or triflate) with 2-thienylboronic acid is catalyzed by a palladium complex in the presence of a base.

2-Thienylboronic Acid

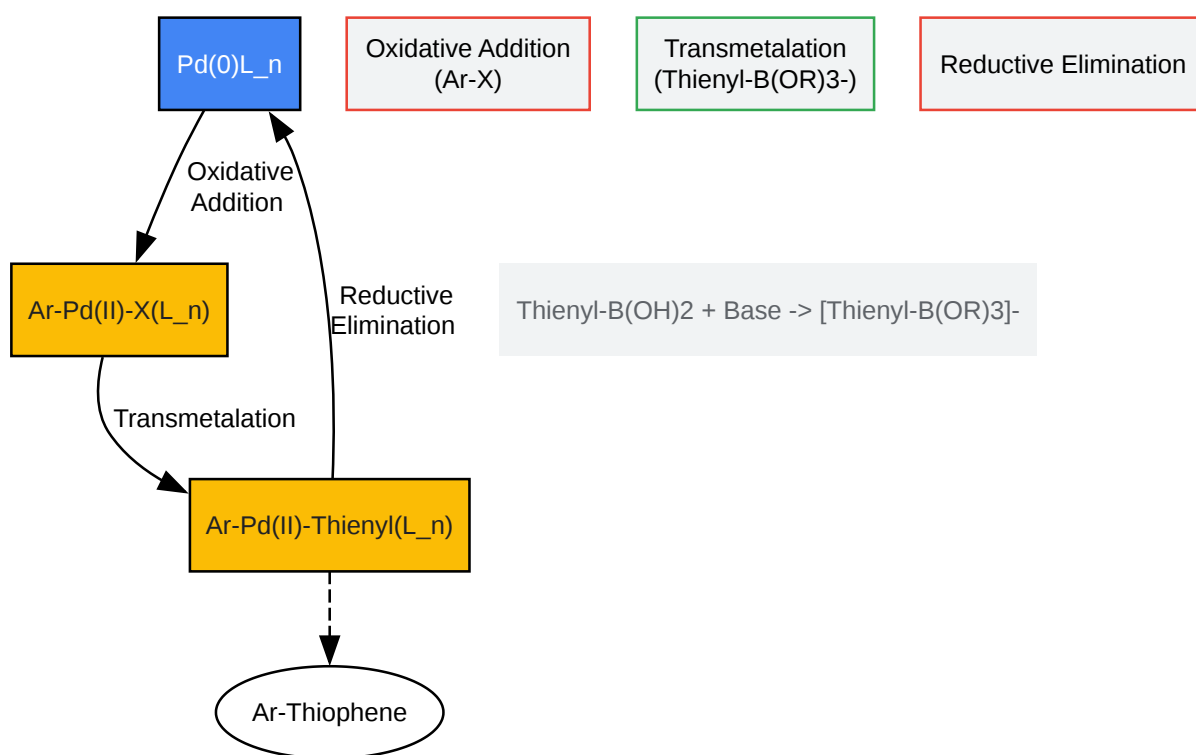


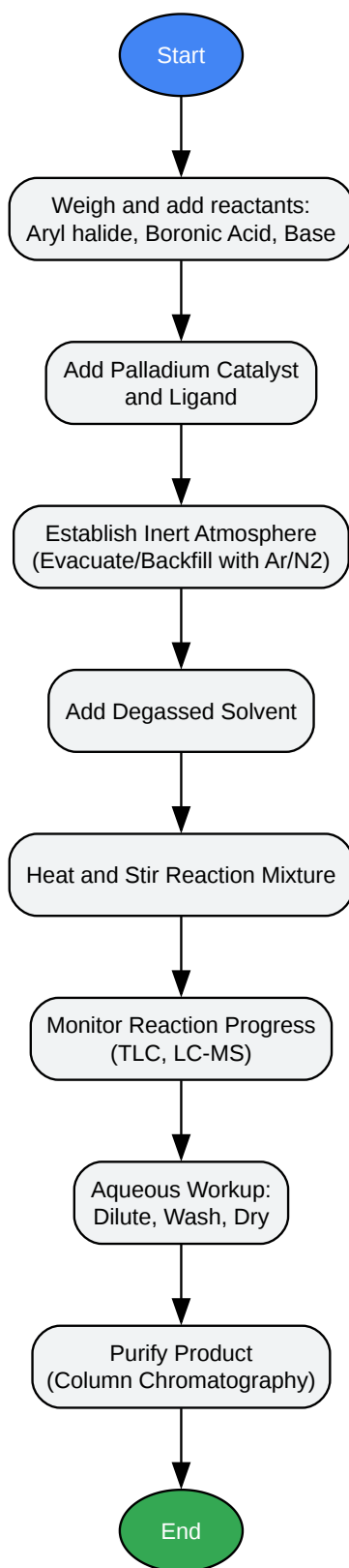
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Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium complex.





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